(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the benzo[d]thiazole and pyridine derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
- (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide
Uniqueness
(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the methoxy and methyl groups on the benzo[d]thiazole ring, which can influence its chemical reactivity and biological activity. These structural modifications can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-15-8-10-18(27-2)20-21(15)29-22(24-20)25(14-16-6-3-4-12-23-16)19(26)11-9-17-7-5-13-28-17/h3-13H,14H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUHJJNJQQTJP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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